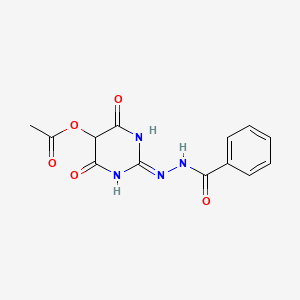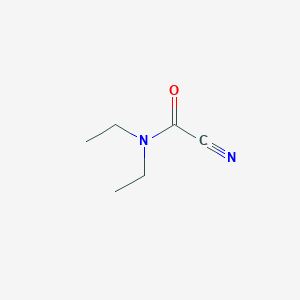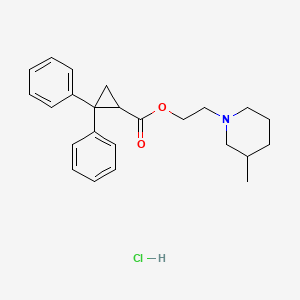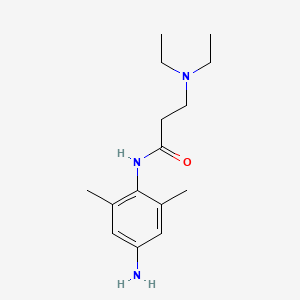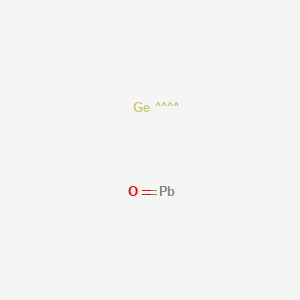
Plumbanone--germanium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbanone–germanium (1/1) is a compound that combines the elements lead (Pb) and germanium (Ge)
Métodos De Preparación
The synthesis of Plumbanone–germanium (1/1) typically involves the reaction of lead and germanium precursors under controlled conditions. One common method is the co-precipitation technique, where lead and germanium salts are dissolved in a suitable solvent and then precipitated out by adjusting the pH or adding a precipitating agent. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound. Industrial production methods may involve high-temperature reactions in a furnace or the use of chemical vapor deposition techniques to ensure high purity and uniformity of the compound.
Análisis De Reacciones Químicas
Plumbanone–germanium (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of lead and germanium.
Reduction: Reduction reactions can convert the compound back to its elemental forms.
Substitution: Substitution reactions can replace one of the elements with another, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen gas or sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Plumbanone–germanium (1/1) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other lead and germanium compounds.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: In the electronics industry, Plumbanone–germanium (1/1) is studied for its potential use in semiconductors and other electronic components.
Mecanismo De Acción
The mechanism by which Plumbanone–germanium (1/1) exerts its effects is not fully understood. it is believed that the compound interacts with various molecular targets and pathways within cells. For example, in biological systems, it may interact with proteins and enzymes, altering their activity and leading to changes in cellular processes. In electronic applications, the compound’s unique electronic properties are harnessed to improve the performance of devices.
Comparación Con Compuestos Similares
Plumbanone–germanium (1/1) can be compared with other similar compounds, such as:
Lead oxide (PbO): Used in glass and ceramics.
Germanium dioxide (GeO2): Used in fiber optics and infrared optics.
Lead-germanium alloys: Used in various industrial applications.
What sets Plumbanone–germanium (1/1) apart is its unique combination of lead and germanium, which imparts distinct chemical and physical properties not found in other compounds.
Propiedades
Número CAS |
51404-71-8 |
|---|---|
Fórmula molecular |
GeOPb |
Peso molecular |
296 g/mol |
InChI |
InChI=1S/Ge.O.Pb |
Clave InChI |
CBTBRJKADVFQLO-UHFFFAOYSA-N |
SMILES canónico |
O=[Pb].[Ge] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


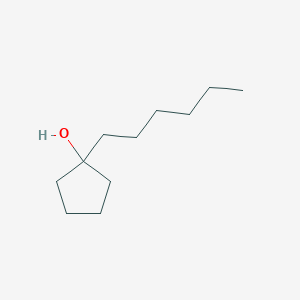
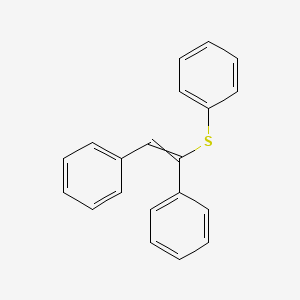

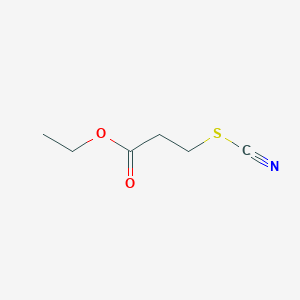
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)


